Chaetoatrosin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaetoatrosin A is a natural product found in Amesia atrobrunnea with data available.
Scientific Research Applications
Inhibition of Chitin Synthase II
Chaetoatrosin A, isolated from Chaetomium atrobrunneum F449, has been identified as a novel inhibitor of chitin synthase II. This compound demonstrates significant antifungal activities against various pathogens such as Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, Cryptococcus neoformans, and Trichophyton mentagrophytes. Its molecular structure, determined through spectroscopic analysis, contributes to its functional role as a chitin synthase inhibitor, pivotal in fungal cell wall synthesis (Hwang et al., 2000).
Potential Anti-Melanogenic Activity
While not directly linked to Chaetoatrosin A, a related compound, Chaetocin, has shown promise in inhibiting melanogenesis. This suggests potential applications for Chaetoatrosin A in similar contexts, such as skin-whitening cosmetics or treatments for hyperpigmentation disorders. Chaetocin's ability to down-regulate tyrosinase and MITF protein levels, key players in melanin synthesis, through the ERK signaling pathway, sets a precedent for exploring similar effects in Chaetoatrosin A (Bae et al., 2016).
Insights into Epigenetic Modulation
Chaetocin, related to Chaetoatrosin A, has been identified as a specific inhibitor of the histone methyltransferase SU(VAR)3-9. This finding suggests potential applications for Chaetoatrosin A in the study of heterochromatin-mediated gene repression and broader epigenetic regulatory mechanisms (Greiner et al., 2005).
Potential in Neurodegenerative Disease Research
Another related compound, Chaetocin, has been explored for its role in chorea-acanthocytosis, a neurodegenerative disease. This suggests a potential avenue for research into Chaetoatrosin A's effects on neurological disorders and their underlying molecular mechanisms (Peikert et al., 2021).
Anticancer Potential
Chaetoatrosin A's structural relation to Chaetocin, which shows promise as an anti-myeloma agent through oxidative stress induction, opens possibilities for investigating Chaetoatrosin A in cancer research. The selective toxicity of Chaetocin towards myeloma cells, mediated by oxidative stress, could be a significant characteristic to explore in Chaetoatrosin A (Isham et al., 2007).
properties
Product Name |
Chaetoatrosin A |
---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-(4,5-dihydroxy-7-methoxynaphthalen-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C14H14O5/c1-7(15)14(18)9-3-8-4-10(19-2)6-12(17)13(8)11(16)5-9/h3-7,15-17H,1-2H3 |
InChI Key |
XPOXRISVRJOBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C2C(=C1)C=C(C=C2O)OC)O)O |
synonyms |
chaetoatrosin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.